molecular formula C15H21N3O B8302966 6-(3-piperidin-1-yl-propoxy)-1H-benzoimidazole

6-(3-piperidin-1-yl-propoxy)-1H-benzoimidazole

Cat. No. B8302966
M. Wt: 259.35 g/mol
InChI Key: CLKUBQZUVDOELZ-UHFFFAOYSA-N
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Patent
US07928231B2

Procedure details

A mixture of 4-(3-piperidin-1-yl-propoxy)-benzene-1,2-diamine [2.2 g, Intermediate (39)] and formic acid (20 ml) at 100° C. was stirred for 3 hours and then cooled to room temperature and passed through a SCX column. The column was eluted with 7N ammonia in methanol to yield 6-(3-piperidin-1-yl-propoxy)-1H-benzoimidazole [3.45 g, Intermediate (40)] as a dark oil.; LC/MS: 260 (M+H).
Name
4-(3-piperidin-1-yl-propoxy)-benzene-1,2-diamine
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Intermediate ( 39 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:12]=[C:13]([NH2:18])[C:14]([NH2:17])=[CH:15][CH:16]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:19](O)=O>>[N:1]1([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]3[N:17]=[CH:19][NH:18][C:13]=3[CH:12]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
4-(3-piperidin-1-yl-propoxy)-benzene-1,2-diamine
Quantity
2.2 g
Type
reactant
Smiles
N1(CCCCC1)CCCOC=1C=C(C(=CC1)N)N
Name
Intermediate ( 39 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCOC=1C=C(C(=CC1)N)N
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was eluted with 7N ammonia in methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCCC1)CCCOC=1C=CC2=C(NC=N2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.